molecular formula C8H8ClFO B1596936 3-Chloro-4-fluorophenetole CAS No. 289039-45-8

3-Chloro-4-fluorophenetole

Cat. No.: B1596936
CAS No.: 289039-45-8
M. Wt: 174.6 g/mol
InChI Key: FBCRDQDDPKYKBM-UHFFFAOYSA-N
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Description

3-Chloro-4-fluorophenetole is an organic compound belonging to the class of phenetole derivatives. It is a colorless liquid with the molecular formula C8H8ClFO and a molecular weight of 174.6 g/mol. This compound is characterized by the presence of both chlorine and fluorine atoms attached to a phenetole structure, making it a unique and valuable compound in various chemical applications.

Scientific Research Applications

3-Chloro-4-fluorophenetole has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and pharmaceuticals.

    Biology: The compound has been studied for its potential inhibitory effects on enzymes such as tyrosinase, which is involved in melanin production.

    Medicine: Research has explored its potential use in developing new therapeutic agents for treating skin pigmentation disorders and neurodegenerative diseases.

    Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-4-fluorophenetole can be synthesized through the reaction of 3-chloro-4-fluorophenol with diethyl sulfate in the presence of potassium carbonate as a base. The reaction is typically carried out in acetone under reflux conditions for about 3 hours . The reaction mixture is then filtered and concentrated to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis process mentioned above can be scaled up for industrial applications. The use of efficient reflux systems and large-scale reactors can facilitate the production of this compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-fluorophenetole undergoes various types of chemical reactions, including:

    Nucleophilic Aromatic Substitution: This compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the aromatic ring.

    Oxidation and Reduction:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide can be used under basic conditions to facilitate substitution reactions.

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide may be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can lead to the formation of substituted phenetole derivatives, while oxidation and reduction reactions can yield various oxidized or reduced forms of the compound.

Mechanism of Action

The mechanism of action of 3-Chloro-4-fluorophenetole involves its interaction with specific molecular targets and pathways. For instance, its inhibitory effect on tyrosinase is attributed to the binding of the compound to the enzyme’s active site, thereby preventing the oxidation of L-tyrosine and L-DOPA to dopaquinone . This inhibition can reduce melanin production, making it useful in cosmetic and pharmaceutical applications.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-fluoroaniline: Similar in structure but with an amino group instead of an ethoxy group.

    4-Chloro-3-fluorophenetole: Similar but with the positions of chlorine and fluorine atoms swapped.

    3-Chloro-4-fluorobenzyl alcohol: Similar but with a hydroxyl group instead of an ethoxy group.

Uniqueness

3-Chloro-4-fluorophenetole is unique due to the specific positioning of chlorine and fluorine atoms on the phenetole structure, which imparts distinct chemical properties and reactivity. This unique structure makes it valuable for specific applications in chemical synthesis and research.

Properties

IUPAC Name

2-chloro-4-ethoxy-1-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO/c1-2-11-6-3-4-8(10)7(9)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBCRDQDDPKYKBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378653
Record name 3-Chloro-4-fluorophenetole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

289039-45-8
Record name 2-Chloro-4-ethoxy-1-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=289039-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-fluorophenetole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-chloro-4-fluorophenol (2.0 g, 13.7 mmol), diethylsulfate (1.58 mL, 17.8 mmol) and K2CO3 (9.4 g, 68.5 mmol) in acetone (20 mL) was heated under refluxed for 3 h. The reaction mixture was filtered and concentrated. The residue was diluted with ethyl acetate (50 mL), washed with water (30 mL) and brine. The organic layer was dried (Na2SO4) and concentrated to give the title compound as a liquid. 1H NMR (CDCl3, 400 MHz): δ=1.39 (t, 3H, J=7.2 Hz), 3.97 (q, 2H, J=7.2 Hz), 6.71-6.74 (m, 1H), 6.89-6.91 (m, 1H), 7.02 (t, 1H, J=8.8 Hz).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.58 mL
Type
reactant
Reaction Step One
Name
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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